molecular formula C8H10N4 B1447531 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1215932-77-6

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1447531
CAS No.: 1215932-77-6
M. Wt: 162.19 g/mol
InChI Key: OIQBRQXGHWVXKY-UHFFFAOYSA-N
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Description

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (: 1215932-77-6) is a high-purity heterocyclic compound supplied as a key chemical building block for research and development applications. It has a molecular formula of C 8 H 10 N 4 and a molecular weight of 162.19 g/mol . The compound belongs to the triazolopyridine family, a class of nitrogen-containing heterocycles recognized for their significant potential in pharmaceutical and agrochemical research. While the specific profile of this dimethylated derivative is under investigation, the core 1,2,4-triazolo[4,3-a]pyridine structure is a privileged scaffold in medicinal chemistry . Related analogues have been extensively studied and reported to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antidepressant, and anticonvulsant properties . Furthermore, this structural class has been explored as a key component in receptor-ligand interactions and as a potential chelating ligand in coordination chemistry due to the electron-donating capability of its nitrogen atoms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the available safety data and handle this compound with appropriate precautions .

Properties

IUPAC Name

3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBRQXGHWVXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most reported synthetic route for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is notable for being catalyst-free and additive-free, making it environmentally friendly and efficient.

  • Key Reaction Mechanism:
    The reaction proceeds via a transamidation step followed by nucleophilic addition to the nitrile group and subsequent intramolecular condensation, which forms the fused triazolopyridine ring system.

  • Optimal Conditions:

    • Reagents: 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide
    • Solvent: Dry toluene
    • Temperature: 140°C
    • Heating method: Microwave irradiation
    • Reaction environment: Catalyst-free, additive-free
      This approach yields the desired compound with high efficiency and purity.
Step Reagents Conditions Notes
1 Enaminonitriles + Benzohydrazides Microwave irradiation at 140°C in dry toluene Catalyst-free, eco-friendly
2 Nucleophilic addition and condensation Same as above Forms fused triazolopyridine ring

Chemical Reaction Analysis

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine can undergo several chemical transformations, which are important both for its synthesis and for derivatization in pharmaceutical research.

Reaction Type Common Reagents Reaction Conditions Major Products Formed
Oxidation Hydrogen peroxide, m-CPBA Mild oxidative conditions N-oxides
Reduction Sodium borohydride, LiAlH4 Typically reflux or room temp Dihydrotriazole derivatives
Substitution Alkyl halides, acyl chlorides Basic conditions, nucleophilic substitution N-substituted derivatives
  • Oxidation: The amine or triazole nitrogen can be oxidized to N-oxides, which may alter biological activity.
  • Reduction: The triazole ring can be partially reduced to dihydro derivatives, which can modify the electronic properties of the compound.
  • Substitution: The amine group at position 6 is reactive towards nucleophiles, allowing functionalization via alkylation or acylation.

Research Findings and Optimization

  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating methods, making it the preferred laboratory and industrial approach.

  • The catalyst-free nature of the synthesis reduces contamination risks and simplifies purification, which is advantageous for pharmaceutical grade material preparation.

  • Reaction parameters such as solvent choice, temperature, and reagent ratios have been optimized to maximize yield and purity, with dry toluene and 140°C microwave irradiation being optimal.

  • The compound’s stability requires storage in sealed, dry conditions at 2-8°C and protection from light to prevent degradation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Microwave-assisted reaction of enaminonitriles and benzohydrazides Catalyst-free, additive-free, eco-friendly Fast reaction, high yield, simple purification Requires microwave reactor
Multi-step hydrazine-mediated cyclization (related scaffolds) Stepwise synthesis with hydrazine intermediates Enables diverse analog synthesis More complex, longer synthesis
Nucleophilic substitution on halogenated pyridines Halogen exchange followed by cyclization Access to substituted derivatives Multi-step, requires careful control
Phosphorus(V) dehydrating agent coupling (patent method) Dehydration of hydrazide intermediates High purity, stereospecific Requires specialized reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 6 and the methyl-substituted triazole ring enable nucleophilic substitution under controlled conditions:

  • Amination reactions : The 6-amino group participates in cross-coupling reactions with aryl halides via Buchwald-Hartwig catalysis, forming aryl- or alkyl-substituted derivatives .

  • Halogenation : Electrophilic halogenation at position 7 of the pyridine ring occurs in the presence of POCl₃ or PCl₅, yielding 7-chloro derivatives .

Table 1: Key Nucleophilic Substitution Reactions

Reaction TypeConditionsProductKey Feature
AcylationAcetic anhydride, 80°C6-Acetamido derivativeAmide formation at position 6
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C7-Aryl-substituted triazolopyridineC–C bond formation at C7
SNAr with aminesMicrowave, 120°C6-(Alkylamino)-substituted derivativesEnhanced regioselectivity

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions due to its dipolar character:

  • CuAAC click chemistry : Reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,2,3-triazole-fused hybrids .

  • Diels-Alder reactivity : The pyridine ring acts as a dienophile with electron-deficient dienes, generating bicyclic adducts .

Notable Example :
3 8 Dimethyl triazolopyridine+PhenylacetyleneCuSO sodium ascorbateTriazole pyridine hybrid\text{3 8 Dimethyl triazolopyridine}+\text{Phenylacetylene}\xrightarrow{\text{CuSO sodium ascorbate}}\text{Triazole pyridine hybrid}

Electrophilic Aromatic Substitution

Methyl groups at positions 3 and 8 direct electrophilic attacks to specific sites:

  • Nitration : Occurs at position 5 of the pyridine ring under HNO₃/H₂SO₄, yielding 5-nitro derivatives .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at position 4 .

Electronic Effects :

  • Methyl groups enhance electron density at C5 and C7, favoring electrophilic substitution at these positions .

  • Steric hindrance from 3- and 8-methyl groups limits reactivity at adjacent positions .

Oxidation and Reduction

Controlled redox reactions modify the core structure:

  • Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group at position 8 to a carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate .

Table 2: Redox Reaction Outcomes

Starting MaterialConditionsProductApplication
3,8-Dimethyl-triazolopyridineKMnO₄, H₂SO₄, 60°C8-Carboxy-triazolopyridineBioisostere development
5-Nitro derivativeH₂ (40 psi), Pd/C5-Amino-triazolopyridinePharmacophore optimization

Rearrangement Reactions

The triazole ring undergoes structural reorganizations under specific conditions:

  • Dimroth rearrangement : Heating in alkaline media (NaOH/EtOH) induces ring-opening and re-closure, converting the triazolo[4,3-a]pyridine system to a triazolo[1,5-a]pyridine isomer .

Mechanistic Insight :
Triazolo 4 3 a pyridineΔ,NaOHTriazolo 1 5 a pyridine\text{Triazolo 4 3 a pyridine}\xrightarrow{\Delta,\text{NaOH}}\text{Triazolo 1 5 a pyridine}

Scientific Research Applications

Synthetic Route

StepReagentsConditions
1Enaminonitriles + BenzohydrazidesMicrowave irradiation at 140°C in dry toluene
2Nucleophilic addition and condensationCatalyst-free

Pharmacological Properties

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibits significant pharmacological properties that make it a candidate for drug development. Its structure allows it to interact with various biological targets:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against multiple bacterial strains due to the presence of the triazole ring.
  • Anticancer Properties : Research indicates its potential to inhibit cell proliferation in cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
  • JAK Inhibition : The compound has been studied as an inhibitor of Janus kinase (JAK), particularly JAK3, which is relevant for treating autoimmune diseases and certain cancers.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activities. The presence of methyl groups at the 3rd and 8th positions enhances its lipophilicity and biological interaction potential.

Drug Design

The compound is explored as a pharmacophore in drug design due to its activity as an inverse agonist of RORγt and inhibitors of PHD-1, JAK1, and JAK2. These targets are critical in various disease pathways including cancer and autoimmune disorders.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Cardiovascular Disorders : A study demonstrated that derivatives could modulate pathways involved in hypertension.
  • Type 2 Diabetes : Research indicated potential benefits in glucose metabolism regulation.
  • Hyperproliferative Disorders : The compound has shown promise in inhibiting excessive cell growth associated with certain cancers.

Industrial Applications

Beyond medicinal chemistry, this compound serves as an intermediate in organic synthesis. Its unique chemical properties facilitate the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Triazolopyridine Derivatives

The triazolopyridine scaffold allows for extensive structural modifications. Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties/Applications
3,8-Dimethyl derivative (Target) 3-CH₃, 8-CH₃, 6-NH₂ C₉H₁₁N₅ 189.22 g/mol 1215932-77-6 Under investigation for bioactivity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-CH₃, 6-NH₂ C₇H₈N₄ 148.17 g/mol 1082428-27-0 Intermediate in drug synthesis
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-C₂H₅, 6-NH₂ C₈H₁₀N₄ 162.20 g/mol 1082428-28-1 Enhanced lipophilicity vs. methyl
3-Cyclopropyl derivative 3-cyclopropyl, 6-NH₂ C₉H₁₀N₄ 174.20 g/mol - Bulky substituent for steric effects
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-C₃H₇, 6-NH₂ C₉H₁₂N₄ 176.23 g/mol 1380331-42-9 Potential solubility challenges
[1,2,4]Triazolo[4,3-a]pyridin-3-amine 3-NH₂, 6-H C₆H₆N₄ 134.14 g/mol - Base structure; crystallographic studies

Key Observations :

  • Methyl vs.
  • Bulkier Substituents : Cyclopropyl and isopropyl groups introduce steric hindrance, which may affect binding to enzymatic pockets compared to smaller methyl groups .
  • Amine Position : The 6-amine group is conserved across analogs, suggesting its critical role in hydrogen bonding or receptor interactions .

Physicochemical and Spectroscopic Properties

  • Crystallography: The parent compound, [1,2,4]triazolo[4,3-a]pyridin-3-amine, crystallizes in a monoclinic system with N–H···N hydrogen bonds . The dimethyl substitution in the target compound may disrupt this network, altering melting points or solubility.
  • Spectroscopy : reports Stokes shifts of 9410 cm⁻¹ (triazole) and 7625 cm⁻¹ (pyridine) for the unsubstituted analog. Methyl groups could red-shift absorption due to electron-donating effects .

Biological Activity

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which are being explored in the context of drug development. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1215932-77-6
  • Density : 1.19 g/cm³
  • LogP : 1.346 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. These include:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the triazole ring is crucial for this activity.
  • Anticancer Properties :
    • Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis.
  • JAK Inhibition :
    • This compound has been investigated as a Janus kinase (JAK) inhibitor. It demonstrates selective inhibition of JAK3, which is relevant for treating autoimmune diseases and certain cancers.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Effects : The introduction of different substituents at the 6-position of the pyridine ring can enhance or diminish biological activity.
SubstituentBiological Activity
MethylModerate increase in JAK inhibition
EthylEnhanced anticancer activity

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial properties of various triazolo-pyridine derivatives including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Case Study 2: JAK3 Inhibition

In a pharmacokinetic study focusing on JAK inhibitors, this compound demonstrated a high affinity for JAK3 with an IC50 value in the low nanomolar range. This positions it as a promising candidate for further development in treating inflammatory diseases .

Q & A

Q. How does the methyl substitution at positions 3 and 8 influence pharmacological activity compared to unsubstituted analogs?

  • Methodological Answer : Methyl groups enhance lipophilicity (logP) and metabolic stability. In adenosine receptor studies, 8-methyl-substituted triazolopyrazines showed 10-fold higher A₂A affinity than non-methylated analogs. Comparative SAR studies using radioligand binding assays (e.g., [³H]CGS21680) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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